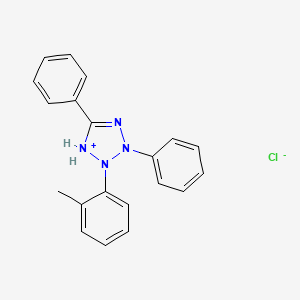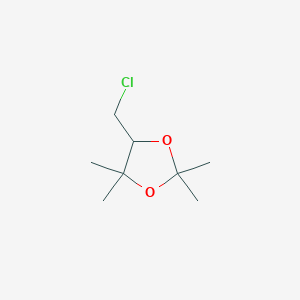
5-(Chloromethyl)-2,2,4,4-tetramethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2,2,4,4-tetramethyl-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring substituted with chloromethyl and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,2,4,4-tetramethyl-1,3-dioxolane typically involves the chloromethylation of 2,2,4,4-tetramethyl-1,3-dioxolane. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a base. The reaction is usually carried out at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2,2,4,4-tetramethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Oxidation: Oxidized derivatives of the dioxolane ring.
Reduction: Methyl derivatives of the original compound.
Scientific Research Applications
5-(Chloromethyl)-2,2,4,4-tetramethyl-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Chemical Industry: The compound is used in various chemical processes and reactions as a reagent or intermediate
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2,2,4,4-tetramethyl-1,3-dioxolane involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Used in pharmaceutical synthesis.
5-(Chloromethyl)furfural: Used in the synthesis of ranitidine (Zantac).
Uniqueness
5-(Chloromethyl)-2,2,4,4-tetramethyl-1,3-dioxolane is unique due to its dioxolane ring structure and the presence of both chloromethyl and tetramethyl groups. This combination imparts specific reactivity and stability, making it valuable in various chemical processes and applications.
Properties
CAS No. |
116546-56-6 |
|---|---|
Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
5-(chloromethyl)-2,2,4,4-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H15ClO2/c1-7(2)6(5-9)10-8(3,4)11-7/h6H,5H2,1-4H3 |
InChI Key |
XKSFRLRLLQIRRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(O1)(C)C)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene](/img/structure/B14290159.png)
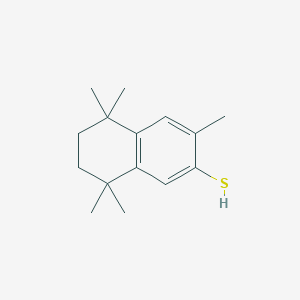
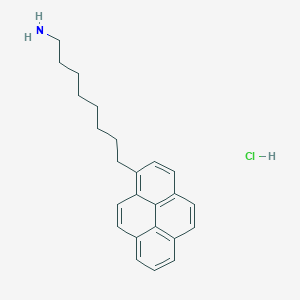
![Benzenemethanamine, N-[(2-methoxyphenyl)methylene]-](/img/structure/B14290170.png)

![6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine](/img/structure/B14290187.png)
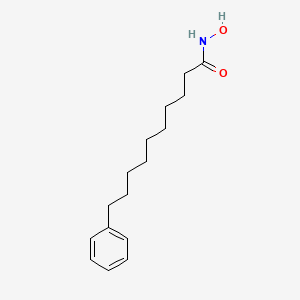
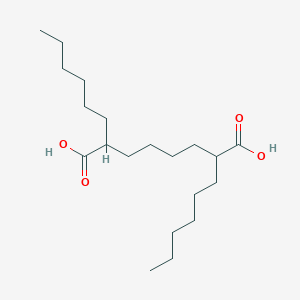

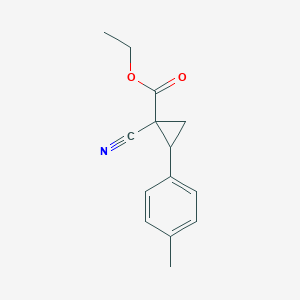
![(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol](/img/structure/B14290202.png)
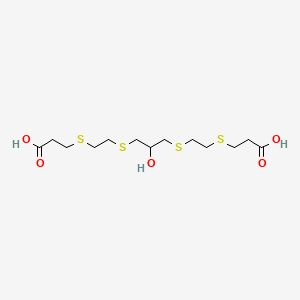
![2,4,8-Trihydroxy-1a,6,8b-trimethyl-1,1a,5,6,8b,9,10,10a-octahydro-3H-cyclopropa[7,8]phenanthro[3,2-b]furan-3-one](/img/structure/B14290211.png)
